M40 acetate(143896-17-7 free base)

Description

Overview of Galanin Neuropeptide Family and Receptor Subtypes (GAL1, GAL2, GAL3)

The galanin family of neuropeptides includes galanin and galanin-like peptide (GALP), which are involved in a wide range of biological functions. nih.govscispace.com These peptides exert their effects by binding to three distinct G protein-coupled receptor (GPCR) subtypes: GAL1, GAL2, and GAL3. scispace.comnih.gov These receptors are widely distributed throughout the central and peripheral nervous systems, and their activation triggers various intracellular signaling pathways. nih.govwikipedia.orgsigmaaldrich.com The N-terminal region of galanin is critical for its biological activity. frontiersin.org

The differential expression and signaling mechanisms of these receptor subtypes account for the diverse, and sometimes opposing, physiological effects of galanin. nih.govscispace.comnih.gov

GAL1 Receptor (GALR1): Primarily coupled to Gi/o proteins, GAL1 activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. scispace.comsigmaaldrich.comresearchgate.net This typically results in neuronal hyperpolarization and reduced neurotransmitter release. GAL1 receptors are prominently found in the hypothalamus, hippocampus, spinal cord, and dorsal raphe nucleus. sigmaaldrich.comresearchgate.netnih.gov

GAL2 Receptor (GALR2): In contrast, GAL2 couples to Gq/11 proteins, stimulating phospholipase C (PLC) and increasing intracellular calcium levels. scispace.comresearchgate.netfrontiersin.org This pathway is often associated with excitatory responses and neurotrophic effects. GAL2 receptors are expressed in areas such as the dentate gyrus and are known to be involved in processes like neuronal survival. frontiersin.orgfrontiersin.org

GAL3 Receptor (GALR3): Similar to GAL1, GAL3 is coupled to Gi/o proteins and inhibits adenylyl cyclase. scispace.comsigmaaldrich.com Its distribution is more restricted but includes the hypothalamus, heart, and spleen. sigmaaldrich.com The development of specific nonpeptidergic antagonists for GAL3 has helped in studying its role in conditions like depression. nih.govresearchgate.net

Table 1: Properties of Galanin Receptor Subtypes

| Receptor Subtype | Primary G-Protein Coupling | Signaling Pathway | General Effect | Key Locations |

|---|---|---|---|---|

| GAL1 | Gi/o sigmaaldrich.comresearchgate.net | Inhibits adenylyl cyclase, decreases cAMP scispace.comresearchgate.net | Inhibitory sigmaaldrich.com | Hypothalamus, Hippocampus, Spinal Cord sigmaaldrich.comresearchgate.net |

| GAL2 | Gq/11 scispace.comnih.gov | Stimulates phospholipase C, increases intracellular Ca2+ researchgate.netfrontiersin.org | Excitatory/Trophic sigmaaldrich.com | Dentate Gyrus, Pituitary, Adrenal Glands frontiersin.org |

| GAL3 | Gi/o scispace.comsigmaaldrich.com | Inhibits adenylyl cyclase, decreases cAMP scispace.com | Inhibitory sigmaaldrich.com | Hypothalamus, Heart, Spleen, Testis sigmaaldrich.com |

M40 Acetate (B1210297) as a Potent, Non-Selective Peptidic Galanin Receptor Antagonist

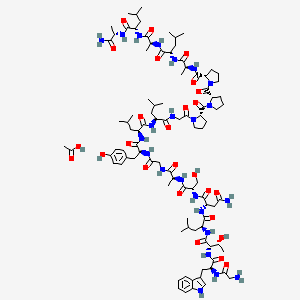

M40, with its free base CAS number 143896-17-7, is a potent, non-selective, second-generation galanin receptor antagonist. nih.gov It is a chimeric peptide, a molecule constructed from parts of different parent peptides to achieve specific pharmacological properties. nih.govnih.gov The structure of M40 consists of the N-terminal fragment of galanin (1-13) linked to a sequence derived from a substance P antagonist. nih.gov This design allows it to bind to galanin receptors with high affinity but prevents the receptor activation that the native galanin peptide would cause. nih.gov

Table 2: Binding Affinity of M40

| Parameter | GAL1 Receptor | GAL2 Receptor | Source |

|---|---|---|---|

| Ki | 1.82 nM | 5.1 nM | |

| IC50 (rat hypothalamic membranes) | 15 nM | nih.govmedchemexpress.com |

Historical Context of Galanin Receptor Antagonist Development in Neuropharmacology

The search for effective galanin receptor antagonists began shortly after the discovery of galanin itself, driven by the need for tools to understand its diverse functions. patsnap.com The initial strategy involved creating chimeric peptides that combined the receptor-binding portion of galanin with a fragment of another neuropeptide to block activation.

The first generation of these antagonists included:

M15 (Galantide): A chimera of galanin(1-13) and a fragment of substance P. frontiersin.org While it was a groundbreaking tool, its utility was hampered by having partial agonist effects in some systems. nih.govnih.gov

M35: A peptide combining galanin(1-13) with a fragment of bradykinin. nih.govbiocat.com M35 showed improved stability and was used extensively to study galanin's role in pain and cognition. frontiersin.orgmedchemexpress.com However, it also displayed mixed agonist-antagonist properties, limiting its application as a pure antagonist. nih.govmedchemexpress.com

These limitations spurred the development of second-generation antagonists like M40. M40 was designed to have higher potency and to act as a more consistent antagonist across the galanin receptor family with less partial agonism than its predecessors. nih.govnih.gov This progression from M15 and M35 to M40 illustrates a significant advancement in peptide engineering to create more precise pharmacological probes for the study of neuropeptide systems.

Properties

Molecular Formula |

C96H149N23O26 |

|---|---|

Molecular Weight |

2041.3 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C94H145N23O24.C2H4O2/c1-46(2)33-61(82(129)100-44-76(124)115-30-19-24-71(115)93(140)117-32-20-25-72(117)94(141)116-31-18-23-70(116)91(138)104-54(14)81(128)108-63(35-48(5)6)84(131)103-53(13)80(127)107-62(34-47(3)4)83(130)101-51(11)78(97)125)109-85(132)64(36-49(7)8)110-87(134)66(38-56-26-28-58(120)29-27-56)106-75(123)43-99-79(126)52(12)102-90(137)69(45-118)113-88(135)68(40-73(96)121)111-86(133)65(37-50(9)10)112-92(139)77(55(15)119)114-89(136)67(105-74(122)41-95)39-57-42-98-60-22-17-16-21-59(57)60;1-2(3)4/h16-17,21-22,26-29,42,46-55,61-72,77,98,118-120H,18-20,23-25,30-41,43-45,95H2,1-15H3,(H2,96,121)(H2,97,125)(H,99,126)(H,100,129)(H,101,130)(H,102,137)(H,103,131)(H,104,138)(H,105,122)(H,106,123)(H,107,127)(H,108,128)(H,109,132)(H,110,134)(H,111,133)(H,112,139)(H,113,135)(H,114,136);1H3,(H,3,4)/t51-,52-,53-,54-,55+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,77-;/m0./s1 |

InChI Key |

BHQSNVHGZBXXIH-NKMYXGHHSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN.CC(=O)O |

Origin of Product |

United States |

Mechanistic Pharmacology of M40 Acetate at Galanin Receptors

Receptor Binding Affinity and Specificity of M40 Acetate (B1210297)

M40 demonstrates a high affinity for galanin receptors, competitively binding to multiple subtypes and effectively displacing the endogenous ligand, galanin.

Competitive Binding at GAL1 and GAL2 Receptors

M40 is recognized as a potent, non-selective antagonist at galanin receptors, exhibiting a strong binding affinity for both GAL1 and GAL2 subtypes. rndsystems.com Research has determined its inhibition constant (Ki) values to be 1.82 nM at GAL1 and 5.1 nM at GAL2 receptors, indicating a slightly higher affinity for the GAL1 subtype. rndsystems.com This high-affinity binding has been observed across various tissues, including the brain and spinal cord. nih.govnih.gov

Studies using rat hypothalamic membranes revealed that M40 has an IC50 value of 15 nM for displacing the binding of radiolabeled porcine galanin. nih.govgenscript.com Further investigations have established its IC50 values in other areas, such as 6 nM in the hippocampus, 12 nM in the spinal cord, and 3 nM in Rin m5F insulinoma cells, which are known to express galanin receptors. nih.govnih.govmedchemexpress.comresearchgate.net

| Parameter | Receptor/Tissue | Value (nM) | Reference |

|---|---|---|---|

| Ki | GAL1 | 1.82 | rndsystems.com |

| Ki | GAL2 | 5.1 | rndsystems.com |

| IC50 | Rat Hypothalamic Membranes | 15 | nih.govgenscript.com |

| IC50 | Hippocampus | 6 | nih.govmedchemexpress.com |

| IC50 | Spinal Cord | 12 | nih.govmedchemexpress.com |

| IC50 | Rin m5F Insulinoma Cells | 3 | nih.govmedchemexpress.com |

Inhibition of Galanin-Induced Ligand Binding

The competitive nature of M40's interaction with galanin receptors is further demonstrated by its ability to inhibit the binding of galanin itself. In receptor autoradiographic studies, a 1 µM concentration of M40 was shown to effectively displace [mono[125I]iodo-Tyr26]galanin from its binding sites in the hippocampus, hypothalamus, and spinal cord. nih.govnih.govmedchemexpress.comresearchgate.net At this concentration, M40 can completely block the binding of 125I-labeled galanin, underscoring its potent inhibitory action at the receptor level. medchemexpress.com

Functional Antagonism and Partial Agonism Profile

The functional activity of M40 is not uniform across all galanin receptor subtypes. It primarily acts as an antagonist in the central nervous system, while exhibiting weak partial agonist effects in certain peripheral systems. This dual profile suggests the existence of distinct galanin receptor subtypes with different functional responses to M40. nih.govnih.govresearchgate.net

Inhibition of Galanin-Mediated Cellular Responses

In the central nervous system, M40 behaves as a potent galanin receptor antagonist. nih.govnih.gov It effectively blocks several physiological and behavioral actions mediated by galanin. For instance, M40 antagonizes the stimulatory effect of galanin on food intake. nih.govresearchgate.net It also blocks the inhibitory effect of galanin on the release of acetylcholine (B1216132) in the ventral hippocampus, a key process in cognitive function. nih.govnih.govresearchgate.net Furthermore, M40 has been shown to block the cardiovascular responses, such as vasopressor and tachycardic effects, induced by the N-terminal galanin fragment (1-15). nih.gov In models of memory, M40 blocks the impairments in performance on tasks like the delayed non-matching-to-position (DNMTP) that are induced by galanin. nih.govnih.gov

| Galanin-Mediated Response | Effect of M40 | System/Model | Reference |

|---|---|---|---|

| Stimulation of food intake | Antagonizes | Brain | nih.govresearchgate.net |

| Inhibition of acetylcholine release | Blocks | Ventral hippocampus | nih.govnih.govresearchgate.net |

| Cardiovascular responses to galanin-(1-15) | Blocks | Central nervous system | nih.gov |

| Impairment of memory task performance | Blocks | Delayed non-matching-to-position task | nih.govnih.gov |

Weak Partial Agonist Activity at Peripheral GAL2 Receptors

In contrast to its antagonist profile in the brain, M40 demonstrates weak partial agonist activity at what are presumed to be peripheral GAL2 receptors. rndsystems.com This is particularly evident in pancreatic islet cells. M40 fails to counteract the galanin-mediated inhibition of glucose-induced insulin (B600854) release. nih.govnih.govresearchgate.net Similarly, in Rin m5F cells, it does not block the inhibitory effect of galanin on the accumulation of cyclic AMP (cAMP) stimulated by forskolin. nih.govnih.govresearchgate.net In both of these cellular systems, M40 itself acts as a weak agonist. nih.govnih.govresearchgate.net This suggests that the galanin receptors in the pancreas, sometimes referred to as GL-2 receptors in older literature, respond to M40 as an agonist rather than an antagonist. nih.govnih.govresearchgate.net This agonist effect may also be observed at higher doses in other systems; for example, a high dose of M40 was found to induce tachycardia, hinting at a possible agonistic action. nih.gov

In Vitro Investigations into M40 Acetate S Cellular Effects

Modulation of Neuronal Activity and Signaling Pathways

M40 acetate (B1210297) demonstrates significant modulatory effects on neuronal activity, primarily through its interaction with galanin receptors, which are widely distributed throughout the central nervous system. nih.gov Its role as an antagonist is particularly evident in its ability to counteract the inhibitory actions of galanin. nih.gov

The neuropeptide galanin is known to exert inhibitory effects on neurons within the Nucleus Tractus Solitarius (NTS), a critical brainstem region for processing visceral sensory information, including signals from the gastrointestinal tract. nih.gov In vitro studies on neonatal rat brainstem preparations have shown that galanin application can significantly inhibit the activity of NTS neurons that receive gastric vagal inputs. nih.gov

Specifically, the application of 300 nM galanin was found to produce a mean inhibition of neuronal activity to 53.2% of the control level. nih.gov The galanin receptor antagonist M40 has been shown to effectively and significantly reverse this inhibition. nih.gov This demonstrates that M40 acts as a functional antagonist at galanin receptors on NTS neurons, blocking the inhibitory signal transduction pathway activated by galanin. nih.gov The ability of M40 to counteract galanin's effects underscores its potential as a tool for studying galaninergic signaling in central autonomic pathways.

Impact on Endocrine Cell Function

M40's interaction with galanin receptors extends to endocrine systems, where it can influence hormone secretion. Its effects on pancreatic beta-cells have been a specific area of investigation, revealing complex, concentration-dependent activities.

Galanin is a known inhibitor of insulin (B600854) secretion from pancreatic beta-cells. researchgate.net The role of M40 in this context has been explored using the rat insulinoma cell line RIN5AH. In vitro experiments show that M40 can abolish the inhibitory effect of galanin on insulin release. researchgate.net When applied with 10 nM galanin, M40 at a concentration of 1,000 nM successfully prevented the galanin-induced reduction of insulin secretion. researchgate.net

Furthermore, investigations into the effects of M40 alone on these cells revealed that it can act as a direct secretagogue. researchgate.net While lower concentrations had no effect, a high concentration of 10 µM M40 was observed to significantly increase insulin release from RIN5AH cells in the absence of galanin. researchgate.net This suggests that while M40's primary role is as a galanin antagonist, at higher doses, it may exhibit partial agonist activity at the specific galanin receptor subtypes present on these pancreatic cells, thereby stimulating insulin secretion. nih.govresearchgate.net This dual action highlights the nuanced pharmacology of M40 in endocrine regulation.

Effects on Cellular Metabolism

Based on the available scientific literature from the conducted search, no studies were found that directly investigated the effects of M40 acetate on the cellular oxygen consumption rate.

Data Tables

Table 1: M40 Binding Affinity for Galanin Receptors

This table shows the concentration of M40 required to displace 50% of a radiolabeled galanin tracer from its binding sites in various tissues, indicating its binding affinity. A lower IC50 value corresponds to a higher binding affinity.

| Tissue/Cell Type | IC50 Value (nM) |

| Insulinoma Cells | 3 medchemexpress.com |

| Hippocampus | 6 medchemexpress.com |

| Spinal Cord | 12 medchemexpress.com |

| Hypothalamus | 15 medchemexpress.com |

Table 2: Effect of M40 on Insulin Release from RIN5AH Cells

This table summarizes the observed effects of M40 on insulin secretion from the RIN5AH pancreatic beta-cell line, both in the presence and absence of the inhibitory peptide galanin.

| Condition | M40 Concentration | Observed Effect |

| With Galanin (10 nM) | 1,000 nM | Abolished galanin-induced inhibition of insulin release. researchgate.net |

| Without Galanin | 10 µM | Stimulated insulin release. researchgate.net |

In Vivo Pharmacological Characterization of M40 Acetate in Preclinical Models

Central Nervous System (CNS) Behavioral Modulation

M40 is recognized as a potent, non-selective galanin receptor antagonist, demonstrating inhibitory activity at both GAL₁ and GAL₂ receptor subtypes. In vitro binding assays in rat brain tissue have shown that M40 effectively displaces galanin, with an IC₅₀ value ranging from 3 to 15 nM. This antagonist action at galanin receptors is central to its observed behavioral effects in living organisms.

Antagonism of Galanin-Induced Feeding Behavior

Preclinical research has consistently demonstrated that M40 acetate (B1210297) effectively blocks the feeding behavior stimulated by the neuropeptide galanin. nih.gov When administered directly into the brain, galanin is known to increase food intake. nih.gov Studies in satiated rats have shown that intraventricular microinjections of M40 significantly inhibit the consumption of palatable food induced by galanin. nih.gov This inhibitory effect was observed at doses of M40 that were equimolar to or less than the effective doses of galanin. nih.gov

Further research has pinpointed the involvement of specific brain regions in this process. For instance, injections of M40 into the nucleus of the solitary tract (NTS) or the fourth ventricle were found to completely block the feeding response triggered by mercaptoacetate, a substance that induces feeding by inhibiting fatty acid oxidation. nih.gov This suggests that galaninergic pathways in the hindbrain are crucial for this type of feeding behavior and are effectively targeted by M40. nih.gov

Notably, the antagonistic effect of M40 appears to be specific to galanin-mediated feeding. In studies where feeding was induced by an overnight fast, M40 did not significantly alter food consumption compared to saline controls, at doses that were effective against galanin-induced feeding. nih.gov

Table 1: Effect of M40 on Galanin-Induced Feeding Behavior

| Model | Brain Region of Administration | Effect of M40 | Reference |

|---|---|---|---|

| Satiated Rats (Palatable Food) | Intraventricular | Significant inhibition of galanin-induced feeding | nih.gov |

| Mercaptoacetate-Induced Feeding | Nucleus of the Solitary Tract / Fourth Ventricle | Complete blockade of feeding | nih.gov |

| Fasting-Induced Feeding | Intraventricular | No significant difference from saline control | nih.gov |

Influence on Affective and Stress-Related Behaviors

The role of the galanin system in mood and stress regulation has made M40 a valuable tool for investigating these processes.

Research indicates that M40 can counteract the antidepressant-like effects of certain medications. For example, studies have shown that M40 attenuates the antidepressant effects of fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI). This finding suggests a complex interaction between the galanin and serotonin systems in the regulation of mood.

The lateral septum is a brain region implicated in the regulation of defensive behaviors. While direct studies on M40's effect on defensive burying in the lateral septum are not specified in the provided context, research highlights the importance of this brain area in such behaviors. The lateral septum and anterior hypothalamus work together to regulate defensive burying in response to threats. nih.gov The acute release of norepinephrine (B1679862) in the lateral septum facilitates this active coping strategy. nih.gov Given M40's role as a galanin antagonist and the known interactions between galanin and other neurotransmitter systems, it is plausible that M40 could modulate such stress-related behaviors, though specific data is needed.

Effects on Cognitive Processes

The galanin system is known to influence cognitive functions, and M40 has been instrumental in elucidating this role.

Galanin administration has been shown to impair performance on working memory tasks, such as the delayed-nonmatching-to-position (DNMTP) task, in rats. nih.gov M40 has been demonstrated to effectively block these galanin-induced deficits in choice accuracy. nih.gov When co-administered with galanin, either into the lateral ventricle or the ventral hippocampus, M40 completely prevented the impairment of performance on the DNMTP task. nih.govresearchgate.net This reversal of cognitive deficits was achieved at doses of M40 that were approximately five times the molar dose of galanin. nih.gov

Furthermore, in a model of cholinergic lesion, which mimics some aspects of Alzheimer's disease, M40 alone did not improve choice accuracy deficits. nih.gov However, when co-administered with a muscarinic M1 agonist, M40 significantly enhanced the cognitive improvement seen with the agonist alone. nih.gov This suggests that a galanin antagonist like M40 may be beneficial in potentiating the effects of cholinergic therapies for cognitive impairment. nih.gov

Table 2: Effect of M40 on Cognitive Deficits

| Model | Brain Region of Administration | Effect of M40 | Reference |

|---|---|---|---|

| Galanin-Induced DNMTP Deficit | Lateral Ventricle / Ventral Hippocampus | Complete blockade of choice accuracy impairment | nih.gov |

| Cholinergic Lesion Model (DNMTP) | Intraventricular | Potentiation of cognitive improvement with M1 agonist | nih.gov |

Cardiovascular System Regulation

The mean arterial pressure (MAP) is the average arterial pressure over a single cardiac cycle and is a critical parameter for assessing organ perfusion. nih.gov Preclinical research demonstrates that M40 acetate, a potent and non-selective galanin receptor antagonist, plays a significant role in the central regulation of cardiovascular function. tocris.com When administered directly into the central nervous system, M40 acetate has been shown to counteract the cardiovascular effects induced by galanin fragments.

Specifically, studies in Sprague-Dawley rat models have shown that the galanin N-terminal fragment, galanin-(1-15), induces a vasopressor response, which is an increase in blood pressure. medchemexpress.com However, the central administration of M40 acetate via intracisternal injection effectively blocks these centrally-mediated cardiovascular responses. medchemexpress.com This action highlights the compound's ability to antagonize galanin receptors within the central nervous system that are involved in blood pressure control. medchemexpress.com The research indicates that M40 acetate selectively blocks the vasopressor and heart rate responses initiated by galanin-(1-15), but not those induced by the full galanin-(1-29) peptide. medchemexpress.com

Table 1: Effect of Centrally Administered M40 Acetate on Galanin-Induced Cardiovascular Responses This table is interactive. You can sort and filter the data.

| Compound Administered | Administration Route | Observed Cardiovascular Effect | Effect of M40 Acetate | Animal Model |

|---|---|---|---|---|

| Galanin-(1-15) | Central | Vasopressor response (increase in MAP) | Blocked the vasopressor response | Sprague-Dawley Rat |

Preclinical Evaluation Methodologies in Animal Models

To investigate the central effects of M40 acetate, researchers employ specialized microinjection techniques that deliver the compound directly into the brain or spinal cord. medchemexpress.com These methods are essential for bypassing the blood-brain barrier and ensuring the compound reaches its target receptors within the central nervous system.

Intracisternal Microinjection: This technique involves injecting the substance into the cisterna magna, a space filled with cerebrospinal fluid at the base of the brain. It has been utilized to study the impact of M40 acetate on the central cardiovascular responses induced by galanin fragments in rats. medchemexpress.com

Intracerebral Microinjection: This broader category includes injections into specific brain regions. For M40 acetate, intraventricular (into the brain's ventricles) and intrahippocampal (into the hippocampus) injections have been used. medchemexpress.com These targeted administrations allow researchers to assess the compound's role in specific neuronal circuits, such as those involved in memory and cognition. medchemexpress.com

The effects of M40 acetate on the central nervous system are evaluated using a variety of established behavioral paradigms in animal models. These tests are designed to measure changes in mood, cognition, and appetitive behaviors.

Appetite and Food Intake Models: Galanin is known to stimulate food intake. As a galanin antagonist, M40 has been shown to block galanin-induced food intake in in vivo studies, demonstrating its role in the central regulation of feeding behavior. tocris.com

Cognitive and Memory Tasks: M40 acetate has been evaluated in rodent memory tasks. Studies show that intrahippocampal or intraventricular administration of M40 exhibits antagonist efficacy against the effects of galanin on memory, suggesting its potential to alleviate cognitive deficits. medchemexpress.com

Models of Depression: Research has implicated galanin in the mechanisms of antidepressant medications. M40 has been observed to attenuate the antidepressant effects of fluoxetine, particularly focusing on its action within the dorsal raphe nucleus, a key area in mood regulation.

Table 2: Summary of Behavioral Paradigms Used to Evaluate M40 Acetate This table is interactive. You can sort and filter the data.

| Behavioral Paradigm | CNS Function Assessed | Observed Effect of M40 Acetate |

|---|---|---|

| Food Intake Measurement | Appetite Regulation | Blocks galanin-induced food intake. tocris.com |

| Rodent Memory Tasks | Cognition / Memory | Exhibits antagonist efficacy against galanin's effects on memory. medchemexpress.com |

Role of Galanin Receptor Antagonism in Physiological and Pathophysiological Contexts

Contributions to Appetite Regulation and Energy Homeostasis

The galanin system is a known modulator of feeding behavior, and the use of antagonists like M40 has been crucial in understanding these mechanisms. Research shows that M40 can block galanin-induced food intake. rndsystems.com When administered intraventricularly to satiated rats, M40 significantly inhibited the consumption of a palatable food mash that is typically induced by galanin. nih.gov This effect was observed at doses equimolar to or less than the effective doses of galanin itself. nih.gov

Further studies have pinpointed specific brain regions where this antagonism occurs. For instance, M40 has been shown to reduce deprivation-induced food intake when injected directly into the nucleus of the solitary tract in the rat brainstem. documentsdelivered.com However, the effect can be nuanced depending on the brain region. In one study, when M40 was microinjected into the paraventricular nucleus (PVN) of the hypothalamus, it did not have a discernible effect on either fat or chow intake on its own. nih.govpsu.edu In that same study, galanin itself stimulated chow intake but not fat intake, suggesting that the role of endogenous galanin in the PVN on feeding may be complex and diet-dependent. psu.edu

| Study Focus | Administration Site | Key Finding with M40 | Reference |

|---|---|---|---|

| Galanin-Induced Feeding | Intraventricular | Significantly inhibited consumption of a palatable mash in satiated rats. | nih.gov |

| Deprivation-Induced Feeding | Nucleus of the Solitary Tract | Reduced food intake in food-deprived rats. | documentsdelivered.com |

| Fat-Chow Choice Paradigm | Paraventricular Nucleus (PVN) | M40 alone had no significant effect on chow or fat intake. | nih.govpsu.edu |

Implications for Neuropsychiatric Disorders (e.g., Depression, Anxiety)

The galanin system is deeply implicated in mood regulation, and M40 has been instrumental in exploring this connection. nih.gov Galanin is co-expressed with key neurotransmitters like serotonin (B10506) and noradrenaline in brain regions critical for mood, such as the dorsal raphe nucleus. researchgate.netnih.gov Research using M40 has demonstrated that blocking galanin receptors can influence the effectiveness of antidepressant medications. rndsystems.com

A key study found that M40 attenuates the antidepressant-like effects of fluoxetine (B1211875), a selective serotonin reuptake inhibitor (SSRI). researchgate.net In rats chronically treated with fluoxetine, which typically increases active time in the forced swim test (a model for antidepressant efficacy), a subsequent administration of M40 completely reversed this effect. rndsystems.comresearchgate.net This finding suggests that galanin signaling is a necessary component for the antidepressant action of fluoxetine. researchgate.net M40 is a non-selective antagonist, binding with high affinity to both GALR1 and GALR2 subtypes, which are central to galanin's role in mood and behavior. researchgate.netnih.gov

| Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|

| Galanin Receptor 1 (GALR1) | 1.82 nM | rndsystems.comresearchgate.net |

| Galanin Receptor 2 (GALR2) | 5.1 nM | rndsystems.comresearchgate.net |

Interplay with Other Neuropeptide and Neurotransmitter Systems

The physiological effects of galanin are often the result of its complex interactions with other signaling molecules in the brain. M40 has served as a critical tool to dissect these interactions. The galanin system is known to modulate the serotonin system, which is a key target for treating depression. researchgate.net Galanin and its receptors are co-localized with serotonin in the raphe nucleus, and studies suggest that galanin enhances the action of SSRIs. researchgate.netnih.gov The ability of M40 to block the antidepressant effects of fluoxetine underscores the functional importance of this interaction. researchgate.net

Furthermore, the galanin system interacts with other neuropeptide systems, such as the neuropeptide Y (NPY) system. nih.gov Evidence points to functional interactions and the formation of heteroreceptor complexes between galanin receptors (specifically GALR2) and NPY Y1 receptors in brain regions like the dentate gyrus. nih.govfrontiersin.org This interplay is believed to be relevant for processes like neurogenesis and may play a role in the pathophysiology of mood disorders. nih.govfrontiersin.org

The regulation of energy balance involves a sophisticated network of signals, including the interaction between galanin and the adipocyte-derived hormone leptin. Research has investigated the gastric effects of galanin and its interplay with leptin on the activity of neurons in the brainstem, a critical area for processing satiety signals. The use of antagonists like M40 in such studies helps to clarify the specific contribution of galanin receptors to this neural processing. The interaction between galanin and leptin signaling pathways within the brainstem is a key aspect of how the central nervous system integrates peripheral signals about energy status with the control of food intake. rndsystems.com

Synthesis and Structural Characterization of Peptidic Galanin Receptor Antagonists

General Principles of Peptide Synthesis Applied to M40 Acetate (B1210297) Structure

The synthesis of M40, a 20-amino-acid peptide with the sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Ala-Leu-Ala-Leu-Ala, is typically achieved through Solid-Phase Peptide Synthesis (SPPS). nih.gov This method, pioneered by Bruce Merrifield, allows for the efficient construction of a peptide chain anchored to an insoluble polymer resin, simplifying the purification process at each step. youtube.com

The most common strategy employed for synthesizing peptides like M40 is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. nih.gov This process involves a series of repeating cycles:

Resin Selection and Preparation : The synthesis begins with a solid support, or resin. For M40, which has a C-terminal amide (Ala-NH₂), a Rink Amide resin is commonly used. nih.govyoutube.com This resin contains a specific linker that, upon cleavage, yields the desired C-terminal amide functionality. The resin is swelled in a suitable solvent, such as dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), to make the reactive sites accessible. youtube.com

Amino Acid Coupling : The first Fmoc-protected amino acid (Fmoc-Ala-OH) is coupled to the resin. The carboxylic acid group of the amino acid is "activated" using coupling reagents like DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive such as HOBt (Hydroxybenzotriazole) or Oxyma Pure to facilitate the formation of the amide bond and minimize side reactions. nih.govrsc.org

Fmoc Deprotection : After the coupling is complete, the temporary Fmoc protecting group on the α-amine of the newly attached amino acid is removed. This is achieved by treating the resin with a mild base, typically a 20% solution of piperidine (B6355638) in DMF. youtube.comyoutube.com The free amine is then ready for the next coupling cycle.

Sequential Elongation : These coupling and deprotection steps are repeated for each amino acid in the M40 sequence, from the C-terminus to the N-terminus (Ala to Gly). Each amino acid is added in its Fmoc-protected form, with side chains also protected by acid-labile groups (e.g., t-Butyl for Threonine and Tyrosine; Trityl for Asparagine) to prevent unwanted reactions. nih.gov

Cleavage and Global Deprotection : Once the entire peptide chain is assembled, the peptide is cleaved from the resin. A strong acid cocktail, most commonly containing trifluoroacetic acid (TFA), is used for this final step. nih.govyoutube.com This treatment simultaneously breaks the bond linking the peptide to the resin and removes the permanent side-chain protecting groups. The crude peptide is then precipitated from the cleavage mixture using a cold ether.

Salt Conversion : Peptides cleaved with TFA are obtained as trifluoroacetate (B77799) salts. For many applications, conversion to an acetate salt is desired. This can be achieved using methods like ion-exchange chromatography, where the trifluoroacetate counter-ion is replaced with acetate. nih.gov

The entire process can be automated using peptide synthesizers, which control the delivery of reagents and washing steps, ensuring high efficiency and reproducibility. youtube.com

Table 1: Chemical Data for M40 (Free Base)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 143896-17-7 | |

| Molecular Formula | C₉₄H₁₄₅N₂₃O₂₄ | |

| Molecular Weight | 1981.33 g/mol | |

| Amino Acid Sequence | GWTLNSAGYLLGPPPALALA-NH₂ | |

| Full Name | Galanin (1-13)-Pro-Pro-(Ala-Leu-)₂Ala amide | tocris.comnih.gov |

Analytical Techniques for Purity and Identity Confirmation

Following synthesis and purification, the identity and purity of the M40 peptide must be rigorously confirmed. The primary techniques for this are mass spectrometry (MS), which confirms the molecular weight and thus the identity of the peptide, and High-Performance Liquid Chromatography (HPLC), which is the gold standard for assessing purity. youtube.comchromatographyonline.com

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For peptides like M40, reversed-phase HPLC (RP-HPLC) is the most common method. tocris.comresearchgate.net Commercial sources for M40 acetate typically state a purity of ≥95% as determined by HPLC. tocris.com

The fundamental principle of RP-HPLC involves a non-polar stationary phase (the column) and a polar mobile phase.

Stationary Phase : The most common columns for peptide analysis use a silica (B1680970) support that has been modified with C18 (octadecyl) alkyl chains. This creates a non-polar surface.

Mobile Phase : A gradient of two solvents is typically used. Solvent A is a polar solvent, usually water, and Solvent B is a less polar organic solvent, such as acetonitrile. researchgate.net Both solvents are typically acidified with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA), which improves peak shape and resolution.

Elution : The peptide sample is injected into the system. As the mobile phase flows through the column, the peptide partitions between the stationary and mobile phases. The separation is based on hydrophobicity; less polar peptides interact more strongly with the C18 stationary phase and thus take longer to elute. The percentage of the organic solvent (Solvent B) is gradually increased over time (a gradient), which progressively displaces the more hydrophobic components from the column.

Detection : As the separated components elute from the column, they pass through a detector. For peptides, a UV detector is most common, set to a wavelength of 210–220 nm, where the peptide backbone's amide bonds absorb light. chromforum.org

The output is a chromatogram, which plots detector response against time. A pure sample will ideally show a single, sharp, symmetrical peak. The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. nih.gov HPLC methods can also be developed specifically to quantify the acetate content in the final product. researchgate.net

Table 2: Typical RP-HPLC Parameters for Peptide Purity Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | A time-dependent linear increase in the percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV absorbance at 214 nm or 220 nm |

| Column Temperature | 25-40 °C |

Advanced Research Methodologies and Experimental Approaches Utilizing M40 Acetate

Application in Receptor Subtype Differentiation Studies

A primary application of M40 acetate (B1210297) is in the characterization and differentiation of galanin receptor (GalR) subtypes. Early research, before the molecular cloning of GalR1, GalR2, and GalR3, utilized M40's distinct pharmacological profile across different tissues to propose the existence of multiple receptor subtypes. researchgate.netnih.govresearchgate.net M40 acts as a potent antagonist at galanin receptors in the central nervous system (CNS) but behaves as a weak partial agonist at receptors in the periphery, such as the pancreas. researchgate.netnih.gov This dual activity was fundamental in distinguishing what were then termed the central "GL-1" receptor subtype (where M40 is an antagonist) from the pancreatic "GL-2" subtype (where M40 is a weak agonist). researchgate.netresearchgate.net

Methodologies for these differentiation studies primarily involve competitive radioligand binding assays and functional assays in various tissue preparations.

Receptor Autoradiography and Binding Assays: In these experiments, tissue sections (e.g., hippocampus, hypothalamus, spinal cord) or cell membrane preparations are incubated with a radiolabeled galanin ligand, such as [¹²⁵I]iodo-Tyr²⁶]galanin. researchgate.netnih.gov The ability of M40 acetate to displace the radioligand is then measured. The concentration of M40 required to inhibit 50% of the specific binding (IC₅₀ value) provides a measure of its binding affinity for the receptors in that tissue. Studies have shown that M40 displaces the radioligand in the hippocampus, hypothalamus, and spinal cord, confirming its interaction with central galanin receptors. researchgate.netnih.gov

Functional Assays: By measuring a physiological response to galanin in the presence and absence of M40, researchers can determine its antagonist or agonist properties. For example, in the ventral hippocampus, M40 blocks galanin's inhibitory effect on scopolamine-induced acetylcholine (B1216132) release. researchgate.netnih.gov In contrast, in isolated mouse pancreatic islets, M40 fails to block galanin-induced inhibition of insulin (B600854) secretion and instead weakly mimics galanin's effect, demonstrating its partial agonist activity. researchgate.netnih.gov

The differential binding affinities of M40 for the now-cloned receptor subtypes, GalR1 and GalR2, further solidify its role in subtype differentiation. These values are typically determined using cells engineered to express a single receptor subtype.

Use in Ex Vivo and In Vivo Pharmacodynamic Assessments

Pharmacodynamic assessments determine the physiological and biochemical effects of a drug on the body. M40 acetate has been extensively studied using both ex vivo and in vivo models to understand its functional consequences.

Ex Vivo Assessments Ex vivo studies utilize tissues or organs isolated from an organism to study a drug's effect in a controlled environment. These methodologies bridge the gap between in vitro cell-based assays and complex in vivo models.

Isolated Tissue Preparations: Researchers have used isolated mouse pancreatic islets to study M40's effect on insulin secretion. researchgate.netnih.gov In these experiments, islets are maintained in culture and stimulated with glucose to induce insulin release. The addition of galanin inhibits this release, and M40's inability to reverse this inhibition, while itself causing a slight inhibition, demonstrates its weak agonist properties at the pancreatic GalR subtype. researchgate.netnih.gov

Brain Slice Preparations: Hippocampal slices are used to measure neurotransmitter release. Galanin is known to inhibit the release of acetylcholine in the hippocampus, a key process in memory function. Ex vivo studies have shown that M40 can block this galanin-induced inhibition of acetylcholine release, providing a pharmacodynamic measure of its antagonist activity in the CNS. researchgate.netnih.gov

In Vivo Assessments In vivo studies involve the administration of M40 acetate to living organisms, typically rats, to observe its effects on complex behaviors and physiological systems.

Behavioral Models:

Feeding Behavior: Galanin is a potent stimulator of food intake. In vivo studies have demonstrated that intracerebroventricular (ICV) administration of M40 effectively blocks galanin-induced feeding in satiated rats, providing a clear pharmacodynamic endpoint. nih.gov

Memory and Cognition: The Delayed Non-Matching-to-Position (DNMTP) task is an operant test of working memory in rats. Galanin administration impairs performance on this task. A key pharmacodynamic effect of M40 is its ability to completely block these galanin-induced memory deficits when co-administered. nih.gov

Antidepressant-like Effects: In the forced swim test, a common model for assessing antidepressant efficacy, M40 has been shown to attenuate the antidepressant-like effects of fluoxetine (B1211875), suggesting an interaction between the galaninergic and serotonergic systems. rndsystems.com

Cardiovascular Models: In anesthetized rats, M40 has been used to assess the role of galanin in cardiovascular regulation. It has been shown to selectively block the vasopressor and heart rate responses induced by the galanin N-terminal fragment (1-15), demonstrating its utility in dissecting the cardiovascular effects of different galanin-related peptides. medchemexpress.com

Heart Failure Models: In rat models of heart failure induced by myocardial infarction, long-term administration of M40 was found to improve cardiac function and reduce cardiac remodeling, as assessed by echocardiography and histological analysis. nih.gov

Methodologies for Assessing Biological Activity and Gene Expression in Research Models

Investigating the biological activity of M40 acetate involves a range of biochemical and molecular techniques to quantify its effects at a cellular level and its influence on gene regulation.

Methodologies for Assessing Biological Activity The biological activity of M40 is often a direct measure of its interaction with galanin receptors and the subsequent intracellular signaling cascades.

Radioligand Displacement Assays: As described in section 7.1, these assays are a fundamental method for determining the binding affinity (IC₅₀, Kᵢ) of M40 to specific receptor populations, which is a primary indicator of its biological activity at the receptor level. rndsystems.comnih.gov

Second Messenger Assays: Galanin receptors are G-protein coupled receptors (GPCRs) that often signal through the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP). The biological activity of M40 can be assessed by its ability to antagonize the galanin-mediated inhibition of forskolin-stimulated cAMP accumulation in cell lines like Rin m5F. nih.gov In these cells, M40 fails to block this effect, consistent with its weak agonist profile at the GalR subtype present. nih.gov

Phosphatidylinositol Hydrolysis Assays: Some receptor signaling pathways involve the hydrolysis of phosphatidylinositol. Galanin can inhibit carbachol-stimulated phosphatidylinositol hydrolysis. M40's ability to modulate this effect can be used as another measure of its biological activity, particularly in studies investigating its interaction with cholinergic systems. nih.gov

Methodologies for Assessing Gene Expression M40 acetate is used as a tool to probe the role of the galaninergic system in regulating gene expression, particularly in the context of neuroplasticity and disease.

Immunohistochemistry (IHC) and Staining: These techniques are used to visualize the expression and localization of proteins in tissue sections. In studies of heart failure, for example, M40 treatment led to changes in cardiac tissue structure. Methodologies like hematoxylin-eosin (HE) and Masson's trichrome staining are used to evaluate cardiac remodeling (e.g., fibrosis and hypertrophy), which are outcomes of altered gene expression programs. nih.gov Protein levels of specific markers, such as sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA2), can also be quantified using IHC or western blotting to assess the molecular effects of M40 treatment. nih.gov

In Situ Hybridization (ISH): This powerful technique allows for the localization of specific mRNA transcripts within tissue sections. While some studies mention the use of ISH to demonstrate estrogen's induction of galanin synthesis, this methodology is also applied in research involving M40. researchgate.netfrontiersin.org For instance, researchers can use ISH to examine whether blocking galanin receptors with M40 alters the expression of galanin itself or its receptors (GalR1, GalR2, GalR3) in specific brain regions under various conditions, providing insight into feedback mechanisms and receptor regulation. researchgate.net

These advanced methodologies, from receptor binding assays to in vivo behavioral paradigms and gene expression analysis, have been crucial in defining the pharmacological profile of M40 acetate and elucidating the multifaceted roles of the galanin system in health and disease.

Future Directions and Translational Research Perspectives Preclinical Focus

Exploration of Novel Therapeutic Applications Beyond Established Galanin Pathways

The galaninergic system is well-known for its role in mood disorders, epilepsy, pain, and cognition. nih.govpnas.org However, the wide distribution of galanin receptors throughout the central and peripheral nervous systems suggests a much broader therapeutic potential that remains largely untapped. sigmaaldrich.com Future preclinical research is poised to move beyond these established areas into novel therapeutic domains.

One promising area is the intersection of the galanin system with oncology. Galanin has been shown to exert dual effects in tumor cells—either proliferative or antiproliferative—depending on the specific receptor subtype activated. nih.gov For instance, activation of GalR1 often leads to an antiproliferative effect, while GalR2 activation can be either proliferative or antiproliferative depending on the cancer type. nih.gov The use of antagonists like M40 in preclinical cancer models, particularly for neuroendocrine tumors, head and neck squamous cell carcinoma, and gliomas, could help dissect the role of GalR1/GalR2 signaling in tumorigenesis and identify new therapeutic strategies. nih.gov

Another emerging field is the role of galanin in inflammation and metabolic disorders. While the peptide's influence on feeding behavior is known, its broader metabolic functions, including a potential role in insulin (B600854) secretion and energy homeostasis, warrant deeper investigation. nih.gov Preclinical studies could use M40 to probe the galaninergic system's contribution to conditions like metabolic syndrome and obesity-related inflammation. Furthermore, the discovery that other peptides derived from the galanin precursor gene, such as galanin-message associated peptide (GMAP), have distinct biological activities like antifungal properties, opens up entirely new avenues of research that are independent of the classical galanin receptors.

Development of Next-Generation Peptidic and Non-Peptidic Galanin Receptor Modulators

A significant limitation of early tools like M40 is their non-selective nature, acting on multiple galanin receptor subtypes. sigmaaldrich.com This lack of specificity has made it challenging to assign specific functions to individual receptors. nih.gov Consequently, a major focus of future research is the rational design and development of next-generation peptidic and non-peptidic modulators with high selectivity for GalR1, GalR2, or GalR3.

Recent breakthroughs in structural biology, including the determination of the cryo-electron microscopy (cryo-EM) structures of GalR1 and GalR2, provide an atomic-level framework for structure-based drug design. pnas.org This will accelerate the development of ligands with improved subtype selectivity and pharmacokinetic properties. The goal is to create systemically active compounds that can cross the blood-brain barrier, a limitation of many early peptidic modulators.

The development pipeline already includes several promising compounds that have moved beyond M40. Non-peptidic, selective GalR3 antagonists like SNAP-37889 and SNAP-398299 have shown antidepressant-like activity in animal models. nih.gov On the peptidic front, GalR2-selective agonists such as Galanin (2-11) amide are being explored for their anticonvulsant properties. nih.govwikipedia.org These next-generation tools are critical for validating specific galanin receptor subtypes as therapeutic targets for distinct clinical indications.

Table 1: Examples of Next-Generation Galanin Receptor Modulators

| Compound Name | Type | Target Selectivity | Potential Application | Reference |

| Galanin (2-11) | Peptidic Agonist | GalR2 | Depression, Seizures | nih.gov |

| SNAP-37889 | Non-peptidic Antagonist | GalR3 | Depression | nih.gov |

| SNAP-398299 | Non-peptidic Antagonist | GalR3 | Depression | nih.gov |

| M1145 | Peptidic Agonist | GalR2 | Research Tool | wikipedia.org |

| J18 | Peptidic Agonist | GalR2 | Depression | nih.gov |

Integration of M40 Acetate (B1210297) in Multi-Targeted Pharmacological Strategies

Complex diseases often involve multiple biological pathways, making multi-target pharmacological strategies, or polypharmacology, an attractive therapeutic approach. The galaninergic system is an ideal candidate for such strategies due to its extensive co-localization and interaction with classical neurotransmitter systems. nih.gov Galanin is found alongside norepinephrine (B1679862) in the locus coeruleus and with serotonin (B10506) (5-HT) in the dorsal raphe nucleus, where it acts as a key modulator of their release and function. nih.govbenthamdirect.com

Future preclinical research will likely focus on combining galanin receptor modulators like M40 with existing drugs to achieve synergistic effects or to treat comorbid conditions. For example, studies have shown that galanin modulates 5-HT1A receptor-mediated transmission. nih.gov Preclinical work has also noted that the formation of a GalR1-GalR2-5-HT1A receptor heterotrimer complex could be a target to modify the effects of antidepressants like fluoxetine (B1211875). nih.gov Therefore, a strategy combining a GalR1/GalR2 antagonist with a selective serotonin reuptake inhibitor (SSRI) could be investigated in models of depression or anxiety to see if the combination offers enhanced efficacy or a faster onset of action. nih.gov The goal of such combination therapies is to fine-tune neuronal circuits in a way that single-target agents cannot achieve. nih.govurotoday.comnih.gov

Preclinical Investigations in Complex Disease Models and Polypharmacology

To test the novel therapeutic applications and multi-target strategies described above, sophisticated preclinical models are essential. Future investigations will move beyond simple cell-based assays to complex, in vivo models that better recapitulate human diseases. This includes the use of genetically engineered mouse models, such as transgenic mice that overexpress galanin, which have been instrumental in studying depression-like behaviors. nih.gov

In the context of polypharmacology, these models are invaluable for testing combination therapies. For instance, a preclinical study could involve treating galanin-overexpressing mice with a combination of M40 and an SSRI and then assessing outcomes in behavioral tests like the forced swim test. nih.gov Such experiments can reveal whether blocking galanin signaling can overcome the resistance to SSRIs observed in some patient populations.

Furthermore, complex models of neuropathic pain, epilepsy, or Alzheimer's disease, where galanin is known to play a modulatory role, can be used to test the efficacy of next-generation selective antagonists or agonists, both alone and as part of a multi-target approach. nih.gov For example, investigating a selective GalR3 antagonist in a model of comorbid depression and chronic pain could validate this target for treating both conditions simultaneously. The use of unique polypharmacological modulators that act on multiple targets, including galanin receptors, represents a frontier in developing treatments for complex inflammatory and metabolic diseases. nih.gov These advanced preclinical investigations are a critical step in translating the therapeutic potential of the galaninergic system from the laboratory to the clinic.

Q & A

Q. What experimental protocols are recommended for assessing M40 acetate’s receptor selectivity?

To evaluate receptor selectivity, perform competitive radioligand binding assays using purified GAL1 and GAL2 receptors. Use radiolabeled galanin (1-29) as the primary ligand and measure displacement by M40 acetate. Calculate Ki values via the Cheng-Prusoff equation, referencing reported Ki values of 1.82 nM (GAL1) and 5.1 nM (GAL2) . Include controls for non-specific binding (e.g., excess unlabeled galanin) and validate assay conditions (pH, temperature) to ensure reproducibility.

Q. How should researchers design dose-response studies to confirm M40 acetate’s antagonistic activity?

Use a concentration range of 1–100 nM for in vitro assays, as M40 acetate exhibits potent antagonism within this range (IC50 = 3–15 nM in rat brain homogenates) . For in vivo studies, administer doses between 0.1–10 mg/kg (intracerebroventricular or systemic routes) and measure outcomes like food intake suppression or modulation of antidepressant effects. Include vehicle controls and reference antagonists (e.g., galnon) for comparative validation.

Q. What validated behavioral models are appropriate for studying M40 acetate’s effects on antidepressant response modulation?

Use the forced swim test (FST) or tail suspension test (TST) in rodents to assess fluoxetine interaction. Co-administer M40 acetate (e.g., 5 mg/kg, i.p.) with subeffective doses of fluoxetine and measure immobility time reductions. Ensure blinding and counterbalanced experimental groups to minimize bias .

Advanced Research Questions

Q. How can researchers address the dual antagonist/agonist activity of M40 acetate in experimental design?

M40 acetate exhibits partial agonist activity at GAL2 receptors at doses >100 nM . To isolate antagonism:

- Use lower concentrations (≤100 nM) in vitro.

- In vivo, employ conditional GAL2 knockout models or peripheral administration to distinguish central vs. peripheral effects.

- Include concentration-response curves with galanin (1-29) as a positive control to contextualize partial agonism.

Q. What methodologies are critical for distinguishing M40 acetate’s central vs. peripheral receptor interactions?

- Central effects : Use intracerebroventricular (ICV) injection paired with behavioral assays (e.g., food intake suppression).

- Peripheral effects : Administer M40 acetate intraperitoneally and measure GI motility or insulin secretion, as peripheral GAL2 receptors influence these processes .

- Combine with tissue-specific receptor knockout models or selective antagonists (e.g., GAL2-specific inhibitors) to dissect mechanisms.

Q. Why might M40 acetate exhibit partial agonist activity at higher concentrations, and how does this impact data interpretation?

Q. How can researchers resolve contradictions between in vitro binding affinity and in vivo efficacy data?

Discrepancies may stem from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolite interference. To address this:

- Compare plasma and brain tissue concentrations via LC-MS/MS.

- Use microdialysis to measure free drug levels in target regions.

- Validate receptor occupancy ex vivo using autoradiography .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing M40 acetate’s dose-dependent effects?

- Use non-linear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- For behavioral data, employ mixed-effects models to account for inter-individual variability .

Q. How should researchers validate the specificity of M40 acetate in complex biological systems?

- Use siRNA knockdown or CRISPR-Cas9-edited cell lines lacking GAL1/GAL2 receptors.

- Cross-validate findings with orthogonal assays (e.g., calcium flux for GAL1, cAMP inhibition for GAL2).

- Test against unrelated receptor panels (e.g., opioid, serotonin receptors) to rule off-target effects .

Data Presentation Guidelines

Q. What key parameters must be reported in publications involving M40 acetate?

- Binding assays : Ki values, radioligand used, assay buffer composition.

- In vivo studies : Administration route, dose, vehicle, and time-to-effect measurements.

- Behavioral data : Sample size, blinding protocols, and compliance with ARRIVE guidelines.

- Conflict of interest : Disclose commercial sources of M40 acetate (e.g., TargetMol TP1992L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.